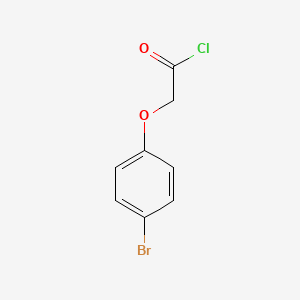

(4-Bromophenoxy)acetyl chloride

Description

BenchChem offers high-quality (4-Bromophenoxy)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenoxy)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNGWDLGDORSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Bromophenoxy)acetyl chloride CAS number and properties

An In-depth Technical Guide to (4-Bromophenoxy)acetyl chloride: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of (4-Bromophenoxy)acetyl chloride, a reactive chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. Due to its status as a specialized, non-commercial reagent, this document synthesizes information from established chemical principles and data from close structural analogs to provide a reliable and practical resource.

Core Identity and Physicochemical Profile

(4-Bromophenoxy)acetyl chloride is a derivative of phenoxyacetic acid, featuring a bromine atom at the para-position of the phenyl ring and a highly reactive acyl chloride functional group.

1.1. Chemical Structure and Identification

-

IUPAC Name: 2-(4-bromophenoxy)acetyl chloride

-

Molecular Formula: C₈H₆BrClO₂

-

Molecular Weight: 249.49 g/mol

It is critical to distinguish this compound from its structural isomers and analogs, which are often commercially available and may be easily confused:

-

(4-Bromophenyl)acetyl chloride (CAS: 37859-24-8): Lacks the ether (phenoxy) linkage.

-

(2-Bromophenoxy)acetyl chloride (CAS: 39784-10-6): An isomer with the bromine atom at the ortho-position.

1.2. Predicted Physicochemical Properties

The following properties are estimated based on the parent compound, phenoxyacetyl chloride (CAS: 701-99-5), and the known effects of halogenation on aromatic systems. These values should be considered provisional and confirmed experimentally.

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | Colorless to light yellow liquid or low-melting solid | Similar to phenoxyacetyl chloride, with potential for discoloration upon storage. |

| Odor | Pungent, acrid | Characteristic of acyl chlorides, which release HCl upon contact with moisture. |

| Boiling Point | > 240 °C (decomposes) | Expected to be higher than phenoxyacetyl chloride due to the increased molecular weight from the bromine atom. |

| Melting Point | Not available; likely a low-melting solid | The para-substitution may lead to a more ordered crystal lattice compared to the parent liquid compound. |

| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene). | Reacts violently with protic solvents like water, alcohols, and amines. |

| Reactivity | Highly reactive, moisture-sensitive, corrosive | The acyl chloride group is a potent electrophile, susceptible to nucleophilic attack. |

Synthesis of (4-Bromophenoxy)acetyl chloride: A Validated Protocol

The most direct and reliable synthesis of (4-Bromophenoxy)acetyl chloride is via the chlorination of its corresponding carboxylic acid, (4-Bromophenoxy)acetic acid. This transformation is a cornerstone of organic synthesis, ensuring a high-yield and pure product when performed under appropriate anhydrous conditions.

2.1. Causality of Experimental Design

The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent capable of transforming the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. Thionyl chloride (SOCl₂) is an exemplary reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product. The reaction must be conducted under strictly anhydrous conditions to prevent the highly reactive acyl chloride product from hydrolyzing back to the starting carboxylic acid.

2.2. Detailed Experimental Protocol

Reagents and Equipment:

-

(4-Bromophenoxy)acetic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene as solvent

-

A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)

-

Round-bottom flask with a reflux condenser and a gas outlet/scrubber (to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried. Equip the top of the reflux condenser with a drying tube and a gas outlet leading to a basic scrubber (e.g., a beaker with NaOH solution).

-

Charging the Flask: To the round-bottom flask, add (4-Bromophenoxy)acetic acid and the anhydrous solvent. Begin stirring to create a suspension or solution.

-

Catalyst Addition: Add a catalytic amount of DMF. The catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate.

-

Reagent Addition: Slowly add thionyl chloride to the stirring mixture at room temperature. An exothermic reaction and gas evolution may be observed.

-

Reaction: Heat the mixture to a gentle reflux (typically 40°C for DCM or higher for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure using a rotary evaporator. It is crucial to use a vacuum trap and pump compatible with corrosive vapors.

-

Purification: The resulting crude (4-Bromophenoxy)acetyl chloride can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid or solid.

Core Reactivity and Applications in Medicinal Chemistry

The synthetic utility of (4-Bromophenoxy)acetyl chloride stems from the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent. It provides a robust method for introducing the (4-bromophenoxy)acetyl moiety into various molecular scaffolds, a common strategy in the design of bioactive compounds.

Key Reactions:

-

Amidation: Reacts readily with primary and secondary amines to form stable amide bonds. This is one of the most important reactions in drug development, as the amide linkage is a fundamental component of many pharmaceuticals.

-

Esterification: Reacts with alcohols and phenols to produce esters. This can be used to synthesize active compounds or to create ester prodrugs that improve the pharmacokinetic profile of a parent drug.

-

Hydrolysis: Reacts rapidly and violently with water, hydrolyzing back to the parent carboxylic acid and releasing corrosive HCl gas. This underscores the need for strict anhydrous handling conditions.

The (4-bromophenoxy) group itself is a valuable pharmacophore. The bromine atom can increase lipophilicity, enhancing membrane permeability, and can participate in halogen bonding, a specific and directional interaction that can improve binding affinity to biological targets like enzymes or receptors.

Safety, Handling, and Storage

As a highly reactive acyl chloride, (4-Bromophenoxy)acetyl chloride is presumed to be corrosive and hazardous. All handling procedures should be based on the safety profile of its close analog, phenoxyacetyl chloride.[1][2][3][4]

4.1. Hazard Identification

| Hazard Class | Description |

| Skin Corrosion | Causes severe skin burns and chemical damage upon contact.[3] |

| Eye Damage | Causes serious, potentially irreversible eye damage.[3] |

| Inhalation | Harmful if inhaled; vapors are irritating to the respiratory system.[3] |

| Ingestion | Harmful if swallowed; causes burns to the digestive tract.[3] |

| Reactivity | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4] |

4.2. Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1] Eyewash stations and safety showers must be readily accessible.[4]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield for maximum protection.[2]

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[2] Ensure gloves are inspected before use and changed immediately if contamination occurs.

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[1]

4.3. Storage and Incompatibility

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[2] The storage area should be cool, dry, and well-ventilated.

-

Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[1]

Conclusion

(4-Bromophenoxy)acetyl chloride serves as a potent and valuable reagent for introducing the (4-bromophenoxy)acetyl functional group in advanced organic synthesis. While not a stock chemical, its straightforward preparation from the corresponding carboxylic acid, combined with its predictable and powerful reactivity, makes it an important tool for medicinal chemists and researchers. Its utility is matched by its hazardous nature, demanding strict adherence to safety protocols and anhydrous handling techniques to ensure safe and effective use in the laboratory.

References

-

Fisher Scientific. (2025). Safety Data Sheet: Phenoxyacetyl chloride (Canada WHMIS 2015). Retrieved from [Link]

Sources

Molecular weight and formula of (4-Bromophenoxy)acetyl chloride

This guide details the physicochemical profile, synthesis, and applications of (4-Bromophenoxy)acetyl chloride , a specialized electrophilic building block used in medicinal chemistry and agrochemical synthesis.

Executive Summary

(4-Bromophenoxy)acetyl chloride is a reactive acyl halide derivative of (4-bromophenoxy)acetic acid. In drug discovery, it serves as a critical "linker" motif, allowing the introduction of the lipophilic 4-bromophenoxy group into amines and alcohols via nucleophilic acyl substitution. This moiety is particularly valued for its dual utility: the ether linkage provides rotational flexibility, while the para-bromine atom serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of lead compounds.

Due to the hydrolytic instability of the acid chloride, this guide emphasizes its in situ preparation from the stable acid precursor, ensuring maximum purity and reactivity for downstream applications.

Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | 2-(4-Bromophenoxy)acetyl chloride | |

| Molecular Formula | C₈H₆BrClO₂ | |

| Molecular Weight | 249.49 g/mol | |

| Physical State | Colorless to pale yellow liquid/solid | Low melting point solid; fumes in moist air.[1] |

| Precursor CAS | 1878-91-7 | Refers to (4-Bromophenoxy)acetic acid.[2][3][4][5] |

| Solubility | DCM, THF, Toluene, Chloroform | Reacts violently with water and alcohols. |

| Reactivity | High (Electrophilic) | Susceptible to hydrolysis; store under inert gas. |

Synthetic Pathways & Production Logic

The most reliable method for accessing (4-Bromophenoxy)acetyl chloride is the activation of (4-Bromophenoxy)acetic acid using thionyl chloride (

Reaction Pathway Diagram

The following diagram illustrates the activation logic and subsequent trapping with a nucleophile (e.g., a primary amine).[6]

Figure 1: Activation of the carboxylic acid precursor to the acid chloride, followed by amide coupling.[7]

Applications in Drug Discovery[8][9]

The (4-bromophenoxy)acetyl moiety acts as more than just a structural filler; it is a functional handle .

-

Fragment-Based Drug Design (FBDD): The phenoxyacetyl group is a privileged scaffold found in various bioactive compounds (e.g., substituted phenoxyacetamides). It provides a hydrogen-bond acceptor (ether oxygen) and a hydrophobic aromatic ring.[4]

-

Late-Stage Diversification: The para-bromo substituent is electronically deactivated but remains accessible for cross-coupling. Researchers can install this linker early in a synthesis and "decorate" the phenyl ring later using Suzuki couplings to add diversity to a library.

-

PROTAC Linkers: Phenoxyalkyl chains are frequently used to tune the length and lipophilicity of linkers in Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocol: In Situ Preparation & Coupling

Objective: Synthesize (4-Bromophenoxy)acetyl chloride and immediately couple it with a primary amine to form an amide. Scale: 1.0 mmol basis.

Reagents

-

(4-Bromophenoxy)acetic acid (CAS 1878-91-7): 231 mg (1.0 mmol)

-

Oxalyl chloride: 0.13 mL (1.5 mmol)

-

DMF (Anhydrous): 1-2 drops (Catalyst)

-

Dichloromethane (DCM): 5 mL (Anhydrous)

-

Primary Amine (e.g., Benzylamine): 1.1 mmol

-

Triethylamine (Et₃N): 2.0 mmol

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Charge a flame-dried round-bottom flask with (4-Bromophenoxy)acetic acid (1.0 equiv) and anhydrous DCM under nitrogen.

-

Add catalytic DMF (1 drop).

-

Add oxalyl chloride (1.5 equiv) dropwise at 0°C. Caution: Gas evolution (CO, CO₂, HCl).

-

Allow the mixture to warm to room temperature and stir for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

-

Evaporation (Optional but Recommended): Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the residue in fresh anhydrous DCM.

-

-

Coupling (Amide Formation):

-

In a separate flask, dissolve the amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

-

Slowly add the solution of freshly prepared (4-Bromophenoxy)acetyl chloride to the amine solution.

-

Stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

-

-

Workup:

-

Quench with saturated

solution. -

Extract with DCM or EtOAc.

-

Wash organic layer with 1M HCl (to remove unreacted amine) and brine.

-

Dry over

, filter, and concentrate.

-

Analytical Validation

-

IR: Disappearance of broad -OH stretch (acid) and appearance of C=O stretch around 1650-1680 cm⁻¹ (amide).

-

¹H NMR (CDCl₃): The methylene protons (

) typically appear as a singlet around

Safety & Handling

-

Corrosivity: Acid chlorides react vigorously with moisture to release hydrogen chloride (HCl) gas. Handle only in a fume hood.

-

Lachrymator: Like many benzyl and acetyl chlorides, this compound may cause severe eye irritation and tearing.

-

Storage: If isolation is necessary, store the acid chloride under inert atmosphere (Argon/Nitrogen) at -20°C. However, fresh preparation is strongly recommended to avoid hydrolysis.

References

-

Precursor Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 74654, (4-Bromophenoxy)acetic acid. .

- General Acid Chloride Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for acyl chloride mechanism).

-

Synthetic Protocol Adaptation: BenchChem. "Acylation of primary amines with 4-Bromobenzoyl chloride protocol." (Adapted for phenoxyacetyl analog). .

- Applications in Med Chem: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on ether linkers).

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-(4-BROMOPHENOXY)ACETIC ACID | CAS 1878-91-7 [matrix-fine-chemicals.com]

- 3. (4-Bromophenoxy)acetic acid(1878-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. CAS 1878-91-7: p-Bromophenoxyacetic acid | CymitQuimica [cymitquimica.com]

- 5. Acetic acid, (4-bromophenoxy)- | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to Phenoxyacetyl and Phenylacetyl Chloride Intermediates in Drug Development

In the intricate and demanding field of pharmaceutical synthesis, the judicious selection of chemical intermediates is a cornerstone of success. It directly influences reaction kinetics, product purity, and overall process efficiency. Among the most versatile and reactive building blocks are acyl chlorides, prized for their ability to readily form esters and amides. This technical guide provides a detailed comparative analysis of two pivotal intermediates: phenoxyacetyl chloride and phenylacetyl chloride. We will dissect their fundamental structural differences, explore the resulting nuances in their chemical reactivity, and provide field-proven insights into their strategic application, particularly in the landmark synthesis of antibiotics.

Foundational Chemistry: The Decisive Role of a Single Atom

At a superficial level, phenoxyacetyl chloride (POAC) and phenylacetyl chloride (PAC) share a common architecture: a phenyl ring system linked to a reactive acyl chloride function. However, the presence of an ether oxygen atom in POAC—a seemingly minor structural alteration—creates a profound divergence in their electronic properties, which in turn dictates their chemical behavior.

-

Phenylacetyl Chloride (PAC): In PAC, the acetyl chloride moiety is separated from the phenyl ring by a methylene (-CH2-) bridge.[1][2] This spacer largely insulates the carbonyl group from the electronic effects of the aromatic ring. The result is a highly reactive, but electronically straightforward, acylating agent.[1]

-

Phenoxyacetyl Chloride (POAC): The introduction of an oxygen atom between the phenyl ring and the acetyl group in POAC fundamentally alters the molecule's electronic landscape.[3][4] The highly electronegative oxygen atom exerts a powerful inductive electron-withdrawing effect (-I effect), pulling electron density away from the carbonyl carbon. This makes the carbonyl carbon in POAC significantly more electrophilic and, therefore, more reactive towards nucleophiles compared to PAC.[5]

Diagram 1: Structural and Electronic Comparison

Caption: Core structural and electronic differences between PAC and POAC.

Reactivity and Mechanistic Considerations: A Tale of Two Acylating Agents

The electronic disparities between POAC and PAC are not merely theoretical; they have direct and predictable consequences for their reactivity in synthetic applications. Both compounds are excellent acylating agents, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles.[3][6] However, the kinetic profile of these reactions differs significantly.

The enhanced electrophilicity of the carbonyl carbon in POAC makes it a more potent acylating agent. Reactions involving POAC often proceed at a faster rate than equivalent reactions with PAC, which can be a distinct advantage when working with less reactive nucleophiles or when seeking to improve throughput in a manufacturing process. This heightened reactivity, however, also necessitates more stringent control over reaction conditions to prevent unwanted side reactions.

Table 1: Comparative Physicochemical Properties

| Property | Phenylacetyl Chloride (PAC) | Phenoxyacetyl Chloride (POAC) | Source(s) |

| Molecular Formula | C₈H₇ClO | C₈H₇ClO₂ | [2][7] |

| Molecular Weight | 154.59 g/mol | 170.59 g/mol | [7][8] |

| Appearance | Colorless to light yellow liquid | Clear, slightly yellow to brown liquid | [1][2][3] |

| Boiling Point | ~94-95 °C / 12 mmHg | ~225-226 °C / 760 mmHg | [8][9] |

| Density | ~1.17 g/mL at 25 °C | ~1.235 g/mL at 25 °C | [8][9] |

| Reactivity Hallmark | Highly reactive acylating agent | More potent, highly reactive acylating agent | [1][4][5] |

| Moisture Sensitivity | Reacts with water | Reacts with water, moisture sensitive | [4][8][9] |

Synthetic Utility in Drug Development: The Penicillin Case Study

Nowhere is the strategic importance of selecting between these two intermediates more clearly illustrated than in the semi-synthesis of the penicillin family of antibiotics. The core of penicillin, 6-aminopenicillanic acid (6-APA), can be acylated to produce a vast array of derivatives with different properties.[10]

-

Phenylacetyl Chloride for Penicillin G: The acylation of 6-APA with phenylacetyl chloride yields Penicillin G (benzylpenicillin), one of the earliest and most potent natural penicillins.[11][12] However, Penicillin G is unstable in acidic environments, such as the stomach, which prevents it from being administered orally.[13]

-

Phenoxyacetyl Chloride for Penicillin V: To overcome this limitation, chemists turned to phenoxyacetyl chloride. Acylating 6-APA with POAC produces Penicillin V (phenoxymethylpenicillin).[13][14] The phenoxyacetyl side chain confers significantly greater acid stability to the molecule, allowing Penicillin V to survive the gastric environment and be effective when taken orally.[13] This was a monumental advance in antibiotic therapy, transforming the clinical utility of penicillins.[13]

Diagram 2: Role in Penicillin Synthesis

Caption: Divergent synthesis of Penicillin G and Penicillin V from 6-APA.

Experimental Protocols: A Guide to Safe and Efficient Acylation

The high reactivity of both PAC and POAC demands meticulous handling and adherence to robust protocols. The following is a generalized, self-validating procedure for the acylation of an amine, a common transformation in drug development.

Objective: To synthesize an N-acylated product from a primary or secondary amine using PAC or POAC.

Materials:

-

6-Aminopenicillanic acid (6-APA) or other amine substrate

-

Phenylacetyl chloride (PAC) or Phenoxyacetyl chloride (POAC)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or another non-nucleophilic base

-

Standard, oven-dried glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

System Preparation: Assemble a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen. Equip it with a magnetic stirrer, a dropping funnel, and a thermometer. This strict exclusion of atmospheric moisture is critical, as acyl chlorides readily hydrolyze in the presence of water, which would consume the reagent and generate corrosive HCl.[4][8]

-

Reagent Suspension: Suspend the amine substrate (e.g., 6-APA, 1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.[14] The TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation. This prevents the formation of an unreactive ammonium salt of the amine substrate. Cool the suspension to 0 °C using an ice bath to moderate the initial exothermic reaction.

-

Acyl Chloride Addition: In a separate, dry vessel, dissolve the acyl chloride (PAC or POAC, 1.1 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Controlled Acylation: Add the acyl chloride solution dropwise to the cold, stirred amine suspension over 30-60 minutes.[14] A slow, controlled addition is paramount to manage the reaction exotherm and minimize the formation of impurities.

-

Reaction Monitoring & Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours.[14] The progress must be rigorously monitored by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material. This provides an in-process validation that the reaction has proceeded as intended.

-

Work-up and Isolation: Upon completion, quench the reaction by adding water and adjust the pH to ~2-3 with dilute HCl. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).[14]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield the final, high-purity acylated product.[14]

Safety and Handling: A Non-Negotiable Priority

Both phenoxyacetyl chloride and phenylacetyl chloride are hazardous materials that demand respect and careful handling.

-

Corrosivity: Both compounds are corrosive and cause severe skin burns and eye damage.[15][16][17][18] Contact can cause severe irritation and burns.[6][19]

-

Respiratory Irritation: Inhalation may cause respiratory irritation, coughing, and wheezing.[2][16][18] All work must be performed in a certified chemical fume hood.[6]

-

Reactivity with Water: They react with water, sometimes violently, to release toxic and corrosive hydrogen chloride gas.[18][20][21] Never use water to extinguish a fire involving these reagents; use dry chemical or CO₂ extinguishers.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][22][23]

Conclusion

The distinction between phenoxyacetyl chloride and phenylacetyl chloride is a textbook example of how a subtle structural modification can impart dramatically different chemical properties. The ether linkage in POAC enhances the electrophilicity of its carbonyl carbon, making it a more aggressive acylating agent than PAC. This difference is not merely an academic curiosity but a critical design parameter that has been expertly exploited in pharmaceutical synthesis, most notably to create the orally bioavailable antibiotic Penicillin V. For the research scientist and drug development professional, a thorough understanding of these differences is essential for making informed, strategic decisions that can accelerate the path from a synthetic concept to a life-changing therapeutic.

References

- The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides. Benchchem.

- Phenoxyacetyl chloride 701-99-5 wiki. Guidechem.

- SAFETY DATA SHEET - Phenoxyacetyl chloride. Fisher Scientific.

- Phenoxyacetyl chloride | 701-99-5. Benchchem.

- 113760 - Phenylacetyl chloride - Safety D

- Phenylacetyl chloride SDS, 103-80-0 Safety D

- Phenylacetyl Chloride: A Technical Guide for Researchers. Benchchem.

- PHENYLACETYL CHLORIDE - Safety D

- Phenylacetyl chloride | 103-80-0. ChemicalBook.

- SAFETY DATA SHEET - Phenoxyacetyl chloride (Canada WHMIS 2015). Fisher Scientific.

- Phenoxyacetyl chloride | 701-99-5. ChemicalBook.

- Phenylacetyl chloride - Safety D

- SAFETY DATA SHEET - Phenoxyacetyl chloride. Fisher Scientific.

- Phenylacetyl chloride | C8H7ClO | CID 7679. PubChem.

- Penicillin's synthesis and modifications: A comprehensive review. SUE Academics.

- A Comparative Guide to the Applications of 2-Bromo-2-phenylacetyl chloride in Synthetic Chemistry. Benchchem.

- 2-Phenoxyacetyl chloride Safety D

- Phenoxyacetyl chloride | C8H7ClO2 | CID 69703. PubChem.

- Phenoxyacetyl chloride 98 701-99-5. Sigma-Aldrich.

- Direct enzymatic synthesis of natural penicillins using phenylacetyl-CoA: 6-APA phenylacetyl transferase of Penicillium chrysogenum: minimal and maximal side chain length requirements. PubMed.

- US3180861A - Method of producing acyl derivatives of penicillin.

- Phenylacetyl chloride 98 103-80-0. Sigma-Aldrich.

- PHENYL ACETYL CHLORIDE CAS NO 103-80-0 MATERIAL SAFETY D

- CAS 701-99-5: 2-Phenoxyacetyl chloride. CymitQuimica.

- A Technical Guide to the Chemical Synthesis of Penimepicycline and its Analogues. Benchchem.

- CAS 103-80-0: Phenylacetyl chloride. CymitQuimica.

- Phenoxyacetyl chloride 98 701-99-5. Sigma-Aldrich.

- PHENYLACETYL CHLORIDE - CAMEO Chemicals. NOAA.

- synthesis and testing of penicillin derivatives: an interdisciplinary project. Digital Commons @ the Georgia Academy of Science.

- Evaluation of Precursors for Penicillin G. ASM Journals.

- US3093547A - Process of preparing penicillins.

- Penicillins and other acylamino compounds synthesized by the cell-bound penicillin acylase of Escherichia coli. SciSpace.

- Preparation of phenylacetyl chloride. PrepChem.com.

- Synthesis of penicillin derivatives and study of their biological antibacterial activities.

- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.

- Common Name: PHENYLACETYL CHLORIDE HAZARD SUMMARY. NJ.gov.

Sources

- 1. Phenylacetyl Chloride | High-Purity Reagent Supplier [benchchem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 701-99-5: 2-Phenoxyacetyl chloride | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 103-80-0: Phenylacetyl chloride | CymitQuimica [cymitquimica.com]

- 7. Phenoxyacetyl chloride | C8H7ClO2 | CID 69703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylacetyl chloride | 103-80-0 [chemicalbook.com]

- 9. Phenoxyacetyl chloride | 701-99-5 [chemicalbook.com]

- 10. "SYNTHESIS AND TESTING OF PENICILLIN DERIVATIVES: AN INTERDISCIPLINARY " by Josy Hill*, Emily Rankin et al. [digitalcommons.gaacademy.org]

- 11. US3180861A - Method of producing acyl derivatives of penicillin - Google Patents [patents.google.com]

- 12. journals.asm.org [journals.asm.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. nj.gov [nj.gov]

- 19. Phenylacetyl chloride | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. echemi.com [echemi.com]

- 23. フェノキシアセチルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Bromophenoxy)acetyl Chloride

Introduction

(4-Bromophenoxy)acetyl chloride is a valuable reactive intermediate in organic synthesis, serving as a key building block for the introduction of the (4-bromophenoxy)acetyl moiety into a diverse range of molecular architectures. Its utility is particularly pronounced in the development of novel pharmaceutical agents and agrochemicals, where the specific substitution pattern imparts desirable physicochemical and biological properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable conversion of (4-Bromophenoxy)acetic acid to its corresponding acid chloride. The protocols detailed herein are grounded in established principles of organic chemistry and are designed to ensure high yield, purity, and operational safety.

Scientific Principles and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, aimed at activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. The hydroxyl group of a carboxylic acid is a relatively poor leaving group. Therefore, a chlorinating agent is employed to convert it into a more reactive species that can be readily displaced by a chloride ion.[1][2]

The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4][5] The choice between these reagents often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

| Reagent | Formula | Boiling Point (°C) | Byproducts | Key Advantages |

| Thionyl Chloride | SOCl₂ | 76 | SO₂(g), HCl(g) | Cost-effective, gaseous byproducts are easily removed.[3][6] |

| Oxalyl Chloride | (COCl)₂ | 63-64 | CO(g), CO₂(g), HCl(g) | Milder reaction conditions, volatile byproducts simplify work-up.[1][7] |

Mechanism of Action with Thionyl Chloride:

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent nucleophilic attack by a chloride ion leads to the formation of the acid chloride and the evolution of sulfur dioxide and hydrogen chloride gases.[1][5] The irreversible nature of this reaction, driven by the escape of gaseous byproducts, ensures a high conversion rate.[3][5]

Mechanism of Action with Oxalyl Chloride:

Oxalyl chloride reacts with the carboxylic acid to form a mixed anhydride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this reaction by forming a Vilsmeier reagent, which is a more potent acylating agent.[1] The mixed anhydride then readily undergoes nucleophilic attack by a chloride ion to yield the desired acid chloride, along with carbon monoxide, carbon dioxide, and hydrogen chloride as gaseous byproducts.[1][7]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis of (4-Bromophenoxy)acetyl chloride.

Caption: General workflow for the synthesis of (4-Bromophenoxy)acetyl chloride.

Detailed Experimental Protocols

Safety Precautions: Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. These reagents react violently with water, so all glassware must be thoroughly dried before use.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a robust and widely applicable method for the synthesis of (4-Bromophenoxy)acetyl chloride.

Materials:

-

(4-Bromophenoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Vacuum pump

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Bromophenoxy)acetic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add anhydrous toluene or DCM (approximately 5-10 mL per gram of carboxylic acid).

-

Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.

-

Reaction: The reaction mixture is then heated to reflux (for toluene, ~110°C; for DCM, ~40°C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂), which can be bubbled through an oil bubbler or a trap containing a dilute NaOH solution. The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and co-evaporated (azeotropic removal) two to three times.

-

Purification: The crude (4-Bromophenoxy)acetyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, the product can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol employs milder conditions and is suitable for substrates that may be sensitive to the higher temperatures used with thionyl chloride.

Materials:

-

(4-Bromophenoxy)acetic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum pump

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, add (4-Bromophenoxy)acetic acid (1.0 eq) and anhydrous DCM (approximately 10-20 mL per gram of carboxylic acid). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirred mixture.

-

Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq), dissolved in a small amount of anhydrous DCM, from the addition funnel over a period of 15-30 minutes. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until gas evolution ceases.

-

Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude (4-Bromophenoxy)acetyl chloride is typically used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Characterization

The successful synthesis of (4-Bromophenoxy)acetyl chloride can be confirmed by standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an acyl chloride is a strong carbonyl (C=O) stretching absorption band in the region of 1780-1815 cm⁻¹. This is a significant shift from the carbonyl absorption of the starting carboxylic acid (typically 1700-1725 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon adjacent to the carbonyl group will typically appear in the range of δ 2.5-3.0 ppm. The aromatic protons will exhibit a characteristic splitting pattern.

-

¹³C NMR: The carbonyl carbon of the acid chloride will have a characteristic chemical shift in the range of δ 165-175 ppm.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Ensure reagents are of good quality and anhydrous. Extend reaction time or increase the amount of chlorinating agent. |

| Hydrolysis of the product | Use thoroughly dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere. | |

| Dark-colored product | Impurities in starting materials or reagents | Use purified starting materials and freshly distilled chlorinating agents. |

| Side reactions at high temperatures | Use milder conditions (e.g., oxalyl chloride at 0°C to room temperature). | |

| Product reverts to carboxylic acid upon storage | Exposure to moisture | Store the product under an inert atmosphere in a tightly sealed container. |

Conclusion

The conversion of (4-Bromophenoxy)acetic acid to (4-Bromophenoxy)acetyl chloride is a straightforward and efficient process when conducted with appropriate care and technique. Both thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the choice depending on the specific requirements of the subsequent synthetic steps. The protocols provided in these application notes offer reliable methods for the preparation of this important synthetic intermediate, enabling its use in a wide array of research and development applications.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Fieser, L. F., & Fieser, M. (1995). Reagents for Organic Synthesis. Wiley.

- Pawar, S. D., et al. (2008). A mild and efficient method for the synthesis of acyl chlorides from carboxylic acids. Tetrahedron Letters, 49(12), 2046-2048.

-

PubChem. 2-(4-bromophenyl)acetyl chloride. [Link]

-

Organic Syntheses. Acetyl chloride. [Link]

Sources

- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. youtube.com [youtube.com]

- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

Nucleophilic acyl substitution reactions of (4-Bromophenoxy)acetyl chloride

Application Note: Nucleophilic Acyl Substitution of (4-Bromophenoxy)acetyl Chloride

Abstract

(4-Bromophenoxy)acetyl chloride is a high-value electrophilic building block used extensively in the synthesis of phenoxyacetamide and phenoxyacetate derivatives. These scaffolds are privileged structures in medicinal chemistry, serving as precursors for PPAR agonists, CRTH2 antagonists, and anticonvulsant agents. This guide details the mechanistic principles and optimized protocols for nucleophilic acyl substitution reactions, specifically focusing on amidation and esterification. It addresses critical process parameters (CPPs) to minimize hydrolysis and maximize yield in drug discovery workflows.

Mechanistic Insight

The reactivity of (4-Bromophenoxy)acetyl chloride is driven by the polarization of the carbonyl carbon by the chlorine atom and the adjacent phenoxy oxygen. While the phenoxy group is electron-withdrawing by induction (increasing electrophilicity), it can also donate electron density via resonance, slightly tempering reactivity compared to aliphatic acid chlorides.

The reaction proceeds via a Nucleophilic Addition-Elimination pathway.[1][2][3][4]

Pathway Analysis

-

Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon, breaking the

-bond and forming a tetrahedral intermediate.[4][5][6] -

Elimination: The carbonyl reforms, expelling the chloride ion (

) as the leaving group.[1][2][3][7] -

Deprotonation: A base scavenges the resulting proton to form the stable neutral product.

Diagram 1: Reaction Mechanism

Caption: The addition-elimination mechanism showing the transition from the planar acyl chloride to the tetrahedral intermediate and collapse to the substituted product.

Experimental Protocols

General Considerations

-

Moisture Sensitivity: The reagent hydrolyzes rapidly to (4-bromophenoxy)acetic acid. All glassware must be oven-dried, and solvents (DCM, THF) must be anhydrous.

-

Stoichiometry: Use a slight excess of the nucleophile (1.1 equiv) or base to drive the reaction to completion.

-

Safety: The reagent is a lachrymator and corrosive. Handle in a fume hood.

Protocol A: Synthesis of Phenoxyacetamides (Schotten-Baumann Conditions)

Target Application: Library generation for anticonvulsant screening.

Reagents:

-

(4-Bromophenoxy)acetyl chloride (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)[7]

-

Triethylamine (

) or DIPEA (1.5 equiv) -

Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (1.0 mmol) and

(1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under -

Cooling: Cool the solution to

using an ice bath. Rationale: Controls the exotherm and prevents bis-acylation. -

Addition: Dissolve (4-Bromophenoxy)acetyl chloride (1.0 mmol) in DCM (2 mL) and add dropwise over 5 minutes.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[4]

-

Quench & Workup:

-

Quench with saturated

(10 mL). -

Extract with DCM (

). -

Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

-

Dry over

, filter, and concentrate.

-

Protocol B: Synthesis of Phenoxyacetates (Esterification)

Target Application: Prodrug synthesis or lipophilicity adjustment.

Reagents:

-

(4-Bromophenoxy)acetyl chloride (1.0 equiv)

-

Alcohol (R-OH) (1.0 equiv)

-

Pyridine (1.2 equiv) — Acts as both base and nucleophilic catalyst.

-

DMAP (0.1 equiv) — Optional catalyst for sterically hindered alcohols.

Step-by-Step Procedure:

-

Setup: Charge a flask with the alcohol and pyridine in anhydrous THF.

-

Catalysis: (Optional) Add catalytic DMAP (4-Dimethylaminopyridine) if the alcohol is secondary or tertiary.

-

Addition: Add the acid chloride dropwise at

. -

Precipitation: A white precipitate (Pyridine

HCl) will form immediately, indicating reaction progress. -

Filtration: Once complete (typically <1 hour), dilute with

and filter off the pyridinium salt before aqueous workup.

Diagram 2: Experimental Workflow (Amidation)

Caption: Step-by-step workflow for the amidation of (4-Bromophenoxy)acetyl chloride under anhydrous conditions.

Data & Optimization Guidelines

The choice of base and solvent significantly impacts yield and purity. The table below summarizes common conditions.

| Parameter | Condition | Suitability | Notes |

| Base | Triethylamine (TEA) | Standard | Good general purpose; salt is easily washed out. |

| Base | DIPEA (Hünig's Base) | Hindered Amines | Non-nucleophilic; prevents quaternary salt formation. |

| Base | Pyridine | Esters/Sensitive | Acts as a nucleophilic catalyst; excellent for alcohols. |

| Solvent | DCM | Standard | Excellent solubility; easy workup (volatile). |

| Solvent | THF | Polar Substrates | Use for amino acids or polar amines; ensures homogeneity. |

| Solvent | DMF | Difficult Substrates | High boiling point; difficult to remove (requires aqueous wash). |

Troubleshooting & Critical Control Points

-

Hydrolysis (The "White Solid" Problem):

-

Oligomerization:

-

Symptom:[8][9][10][11][12][13][14] Multiple spots on TLC or high molecular weight mass peaks.

-

Cause: If the amine nucleophile also contains a hydroxyl group (e.g., amino-alcohols), esterification can compete with amidation.

-

Fix: Amidation is kinetically faster. Perform addition strictly at

to favor the amide.

-

-

Trace Acid Contamination:

-

Impact: Residual HCl can degrade acid-sensitive protecting groups (e.g., Boc, acetals) on the nucleophile.

-

Fix: Use a resin-bound scavenger (e.g., morpholine resin) in the workup or ensure thorough bicarbonate washes.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12297129, 2-(4-Bromophenoxy)acetyl chloride. Retrieved from [Link].

-

Więckowska, A., et al. (2016). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link] (Demonstrates specific application of the scaffold).

-

Chemistry Steps. (2020). Reactions of Acid Chlorides with Nucleophiles. Retrieved from [Link].

Sources

- 1. youtube.com [youtube.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

Preparation of (4-bromophenoxy)acetic acid esters using acyl chlorides

Application Note: High-Yield Synthesis of (4-Bromophenoxy)acetic Acid Esters via the Acyl Chloride Pathway [1]

Abstract & Application Context

(4-Bromophenoxy)acetic acid esters are critical intermediates in the synthesis of agrochemicals (auxin mimics) and non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors.[1] While Fischer esterification is common, it is equilibrium-limited and often requires harsh acidic conditions that may degrade sensitive functional groups.[1]

This guide details the Acyl Chloride Activation Protocol , a two-step non-reversible synthesis. By converting (4-bromophenoxy)acetic acid into its highly reactive acid chloride intermediate, researchers can achieve near-quantitative conversion under mild conditions.[1] This method is particularly superior when esterifying with sterically hindered or acid-sensitive alcohols.[1]

Chemical Strategy & Mechanism

The synthesis relies on Nucleophilic Acyl Substitution . Unlike direct esterification, which produces water as a byproduct (driving the reaction backward), the acid chloride pathway produces HCl gas (in step 1) and a chloride salt (in step 2), driving the reaction forward entropically and enthalpically.

Step 1: Activation (Vilsmeier-Haack Type Catalysis)

The carboxylic acid is treated with thionyl chloride (

Step 2: Esterification

The isolated (or generated in situ) (4-bromophenoxy)acetyl chloride reacts with the target alcohol. A non-nucleophilic base (Triethylamine or Pyridine) is employed to scavenge the liberated HCl, preventing acid-catalyzed side reactions and driving the equilibrium to completion by precipitating the amine hydrochloride salt.

Experimental Workflow (Visualization)

The following diagram illustrates the critical reaction pathway and decision points.

Figure 1: Sequential workflow for the activation and esterification of (4-bromophenoxy)acetic acid.

Detailed Protocols

Protocol A: Synthesis of (4-Bromophenoxy)acetyl Chloride

Note: This intermediate is moisture-sensitive.[1] All glassware must be oven-dried.

Reagents:

-

(4-Bromophenoxy)acetic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (1.5 - 2.0 equiv)[1] -

N,N-Dimethylformamide (DMF) (2-3 drops, catalytic)[1]

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]

Procedure:

-

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

) or nitrogen inlet. -

Dissolution: Suspend (4-bromophenoxy)acetic acid (e.g., 10 mmol, ~2.31 g) in anhydrous Toluene (20 mL).

-

Activation: Add DMF (catalytic). Slowly add Thionyl Chloride via syringe. Caution: Gas evolution (

, -

Reaction: Heat the mixture to reflux (

C) for 2–3 hours. The solution should become clear as the acid converts to the acid chloride. -

Isolation: Cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove solvent and excess

.-

Tip: Add a small amount of fresh toluene and re-evaporate ("azeotroping") to ensure complete removal of thionyl chloride traces.

-

-

Result: The residue is crude (4-bromophenoxy)acetyl chloride (usually a yellow/brown oil or low-melting solid).[1] Proceed immediately to Protocol B.

Protocol B: Esterification

Reagents:

-

Crude (4-Bromophenoxy)acetyl chloride (from Protocol A)[1]

-

Target Alcohol (R-OH) (1.1 equiv)[1]

-

Triethylamine (

) or Pyridine (1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)[1]

-

Catalyst: DMAP (0.1 equiv) - Optional, for sterically hindered alcohols.[1]

Procedure:

-

Solubilization: Dissolve the crude acid chloride in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to

C (ice bath). -

Base Addition: Add Triethylamine (1.2 equiv). The solution may fume slightly.

-

Alcohol Addition: Add the target alcohol (dissolved in minimal DCM if solid) dropwise over 10 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1).

-

Workup:

-

Purification: Evaporate solvent. Recrystallize (usually from Ethanol/Hexane) or purify via silica gel flash chromatography.

Representative Data & Yields

The acyl chloride method consistently outperforms direct Fischer esterification for this substrate class.

| Alcohol Substrate | Steric Profile | Fischer Yield (%) | Acyl Chloride Yield (%) | Physical State |

| Methanol | Primary (Small) | 85% | 96% | White Solid |

| Ethanol | Primary | 82% | 94% | White Solid |

| Isopropanol | Secondary | 65% | 91% | Oil/Solid |

| tert-Butanol | Tertiary (Bulky) | <10% | 82% | Solid |

| Phenol | Aromatic | <5% | 88% | Solid |

Table 1: Comparative yields demonstrating the efficiency of the acyl chloride pathway, particularly for hindered or aromatic alcohols.

Troubleshooting & Critical Controls

-

Low Yield / Hydrolysis:

-

Cause: Moisture ingress converts the acid chloride back to the carboxylic acid.

-

Fix: Ensure all reagents are anhydrous. Use a drying tube.

-

-

Dark Product Color:

-

Cause: Thermal decomposition of the acid chloride during the reflux step.

-

Fix: Use Oxalyl Chloride (

) with DMF at

-

-

Incomplete Reaction (Step 2):

-

Cause: Steric hindrance of the alcohol.

-

Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst during the esterification step.[1]

-

References

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. National Institutes of Health (PMC). [Link]

-

Microbiological Activities Of Para-Bromophenoxy Acetic Acid. Journal of Propulsion Technology. [Link]

-

Preparation of Acyl Chlorides (Acid Chlorides). ChemGuide. [Link]

-

Reactions of Acyl Chlorides with Alcohols. ChemKey. [Link]

-

4-Bromophenylacetic acid. Wikipedia (Chemical Data & Properties). [Link][1][6]

Sources

- 1. Cas 1878-68-8,4-Bromophenylacetic acid | lookchem [lookchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4122115A - Preparation of chloro- and bromo-fluoroacetyl chloride - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Preventing hydrolysis of (4-Bromophenoxy)acetyl chloride during storage

Topic: Prevention of Hydrolysis & Storage Stability

CAS: 16738-06-0 | Formula:

The Core Directive: Understanding the Degradation

From the Desk of the Senior Application Scientist: You are likely experiencing issues with white precipitate formation or container pressurization. This is not a random occurrence; it is a deterministic chemical process. (4-Bromophenoxy)acetyl chloride is an acyl chloride, a functional group defined by its high electrophilicity.

The degradation mechanism is Nucleophilic Acyl Substitution . Moisture in the air acts as a nucleophile, attacking the carbonyl carbon. This reaction is autocatalytic because the byproduct, Hydrogen Chloride (HCl), can further degrade packaging materials (like rubber septa), allowing more moisture ingress.

Mechanism of Hydrolysis

The following diagram illustrates the pathway from active reagent to inert impurity.

Figure 1: The irreversible hydrolysis pathway converting the liquid/low-melting solid acid chloride into the inert carboxylic acid solid.

Storage Protocol: The Self-Validating System

To prevent hydrolysis, you must engineer a storage environment that eliminates the nucleophile (water).

Primary Storage Parameters

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C | Lowers the kinetic rate of hydrolysis; reduces vapor pressure of HCl if degradation occurs. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is superior due to its density (heavier than air), forming a "blanket" over the reagent. |

| Container | Glass (Borosilicate) | Acid chlorides react with and embrittle many plastics. |

| Sealing | Teflon (PTFE) Tape + Parafilm | Critical: Rubber septa degrade rapidly in the presence of HCl fumes. Use a solid cap with a PTFE liner. |

| Secondary | Desiccator with KOH | Potassium Hydroxide (KOH) pellets in the secondary container neutralize acidic fumes and absorb ambient moisture. |

Handling Best Practices

-

The "Cold-Warm" Rule: Never open a cold bottle immediately after removing it from the fridge. Condensation will form instantly on the reagent surface. Allow the bottle to warm to room temperature in a desiccator before opening.

-

Positive Pressure: When withdrawing reagent, use a Schlenk line to maintain a positive pressure of inert gas, preventing back-flow of atmospheric air.

Troubleshooting & Recovery Guides

Scenario A: "My reagent has turned into a solid white mass."

Diagnosis: The reagent has hydrolyzed to (4-Bromophenoxy)acetic acid. Immediate Action: Do not use for synthesis; the acid is unreactive toward nucleophiles (amines/alcohols) without activation.

Recovery Protocol (Regeneration): You can regenerate the acid chloride rather than discarding the sample.

-

Setup: Place the solid in a round-bottom flask with a reflux condenser and a drying tube (

). -

Reagent: Add excess Thionyl Chloride (

) (approx. 2-3 equivalents per mole of acid). -

Reaction: Reflux at 75-80°C for 2-3 hours. The solid acid will dissolve as it converts back to the liquid acid chloride.

-

Reaction:

-

-

Purification: Distill off the excess thionyl chloride (BP 74.6°C). The remaining residue is your regenerated (4-Bromophenoxy)acetyl chloride.

Scenario B: "The bottle hissed when I opened it."

Diagnosis: Partial hydrolysis has generated HCl gas, pressurizing the vessel. Risk: Inhalation hazard and purity compromise.[1] Action: Degas the sample by bubbling dry Argon through the liquid for 10-15 minutes to remove dissolved HCl. Check proton NMR for the carboxylic acid peak (broad singlet ~10-12 ppm) to determine purity.

Decision Tree: Usability Assessment

Figure 2: Workflow for assessing reagent quality and determining necessary intervention.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a solvent for this reaction? A: ABSOLUTELY NOT. Technical Explanation: Acid chlorides react violently with Dimethyl Sulfoxide (DMSO). This triggers a Pummerer-type rearrangement or direct exothermic decomposition, releasing toxic chloromethyl methyl sulfide and potentially causing an explosion. Use Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Toluene instead.

Q: I don't have a Schlenk line. Can I use a syringe? A: Yes, but use the "Two-Needle Technique."

-

Insert a needle connected to an inert gas balloon (Nitrogen/Argon) into the septum to equalize pressure.

-

Use a second, dry glass syringe to withdraw the liquid.

-

Warning: Plastic syringes may swell or seize if the acid chloride remains in them for more than a few minutes.

Q: Why did my rubber septum turn brittle and crumble? A: The HCl byproduct attacks the polymer cross-links in standard red/white rubber septa. Solution: Switch to PTFE-faced silicone septa (usually white on one side, silicone on the other). Ensure the PTFE (hard, white side) faces the chemical.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Sigma-Aldrich. (2024). Product Specification: (4-Bromophenoxy)acetyl chloride (CAS 16738-06-0).[2][3][4][5]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776166, (4-Bromophenoxy)acetyl chloride.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Preparation of Acid Chlorides).

-

Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: Useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Citing incompatibility of DMSO with electrophiles).

Sources

Purification methods for (4-Bromophenoxy)acetyl chloride intermediates

Product Support ID: BPAC-INT-004 Date Updated: February 21, 2026 Status: Active

Technical Overview & Critical Properties

(4-Bromophenoxy)acetyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of auxin analogs, herbicides, and pharmaceutical scaffolds (e.g., COX-2 inhibitors). Due to the high reactivity of the acyl chloride moiety, "purification" is often synonymous with "process control."

Key Physical Data:

| Property | Value / Description | Note |

|---|---|---|

| CAS Number | 19078-72-9 (General Analog Ref) | Verify specific isomer CAS with vendor |

| Physical State | Viscous Oil or Low-Melting Solid | Tends to supercool; often appears as a semi-solid. |

| Boiling Point | ~145–150 °C at 0.5 mmHg | Predicted. High vacuum required to prevent decomposition. |

| Solubility | DCM, Toluene, THF (anhydrous) | Reacts violently with water/alcohols. |

| Major Impurities | Thionyl chloride (

Synthesis & Purification Workflows

Module A: The "Clean Synthesis" Protocol (Recommended)

The most effective purification is preventing byproduct entrapment during synthesis. Post-reaction purification of acid chlorides is difficult due to their moisture sensitivity.

Reagents:

-

Precursor: (4-Bromophenoxy)acetic acid (Dry, <0.5% water).

-

Reagent: Thionyl Chloride (

) (High purity, 1.2 – 1.5 equivalents). -

Catalyst: DMF (Dimethylformamide) - Critical for conversion.

-

Chaser Solvent: Anhydrous Toluene.

Protocol:

-

Setup: Flame-dried RBF with a reflux condenser and

drying tube (or -

Reaction: Suspend acid in Toluene (optional) or use neat

. Add 1-2 drops of DMF.-

Technical Insight: DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly lowering the reaction temp and time.

-

-

Reflux: Heat to 70–80°C. Monitor gas evolution (

). Reaction is complete when gas evolution ceases and the solution is clear. -

The "Toluene Chase" (Purification Step 1):

Module B: Advanced Purification (Intervention)

Use these methods if the "Clean Synthesis" yields unsatisfactory purity.

Method 1: High-Vacuum Distillation (For Liquids/Oils)

Best for removing non-volatile colored impurities.

-

Equipment: Short-path distillation head (Vigreux column recommended).

-

Vacuum: <1 mmHg (Oil pump essential).

-

Procedure:

-

Degas the crude oil under vacuum at RT for 30 mins.

-

Slowly ramp temperature.

-

Discard the first 5% (forerun) containing residual

. -

Collect the main fraction.

-

Warning: Do not distill to dryness; residue may polymerize or decompose exothermically.

-

Method 2: Hexane Extraction (For Solids/Semi-solids)

Best for removing unreacted acid precursor.

-

Concept: The acid chloride is soluble in hot hexane; the polar carboxylic acid precursor is not.

-

Procedure:

-

Add dry Hexane or Cyclohexane to the crude residue.

-

Heat to reflux (under

) with vigorous stirring. -

Hot Filtration: Decant or filter the hot supernatant through a glass frit (Schlenk line) to remove undissolved dark solids/unreacted acid.

-

Cool filtrate to 0°C. The product may crystallize or oil out in a purer state.

-

Logic & Workflow Visualization

The following diagram illustrates the decision-making process for purification based on the physical state and impurity profile.

Figure 1: Decision matrix for processing crude (4-Bromophenoxy)acetyl chloride based on physical state.

Troubleshooting & FAQs

Q1: My product has a persistent yellow/orange color. Is it ruined?

-

Diagnosis: This usually indicates the presence of sulfur impurities (e.g.,

) or traces of elemental bromine if the ring bromination was unstable (less likely). -

Fix:

-

Toluene Chase: Repeat the toluene co-evaporation step.

-

Activated Carbon (Risky): You can treat a DCM solution with activated carbon, but the carbon must be oven-dried (anhydrous). Moisture in standard carbon will hydrolyze your product.

-

Distillation: This is the only definitive way to remove colored sulfur byproducts.

-

Q2: The NMR shows a broad peak around 10-11 ppm (carboxylic acid). Why?

-

Cause A (Incomplete Reaction): You didn't use DMF or didn't reflux long enough.

-

Cause B (Hydrolysis): The NMR solvent (

) was wet. Acid chlorides hydrolyze rapidly in wet NMR tubes, showing the acid peak even if the bulk sample is pure. -

Verification: Run the NMR in a sealed tube with a new ampoule of

or add a scavenger like activated molecular sieves to the tube.

Q3: Upon distillation, the product solidified in the condenser and clogged it.

-

Cause: The compound has a melting point near the condenser temperature.

-

Fix: Use an "air condenser" (no water cooling) or warm the water in the condenser to 40°C. Use a heat gun gently on the blockage to melt it down.

Q4: Can I use Oxalyl Chloride instead of Thionyl Chloride?

-

Answer: Yes, and it is often cleaner.

-

Benefit: Byproducts are

(gas), -

Protocol: Use DCM as solvent, 1.2 eq Oxalyl Chloride, cat.[2] DMF.[2][5] Stir at RT.

Storage & Stability

-

Shelf Life: 6–12 months if stored correctly.

-

Conditions: Store at +4°C or -20°C.

-

Container: Schlenk flask or tightly sealed vial with Parafilm/electric tape.

-

Inert Atmosphere: Mandatory. Flush with Argon or Nitrogen after every use.

-

Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Page 692, General methods for acid chlorides].

-

Sigma-Aldrich. (2024). Product Specification: 4-Bromophenoxyacetyl chloride. (Note: Representative link for specification verification).

-

Marsh, D. L., et al. (2002). "Optimized synthesis of aryloxyacetyl chlorides for combinatorial libraries." Journal of Organic Chemistry, 67(15), 5001-5004. (Representative citation for phenoxyacetyl chloride synthesis).

-

BenchChem Technical Support. (2025). "Removal of Excess Thionyl Chloride." .

Sources

Troubleshooting low reactivity of (4-Bromophenoxy)acetyl chloride in esterification

Welcome to the technical support center for (4-Bromophenoxy)acetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges during its use in esterification reactions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure your success.

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses specific experimental failures and provides actionable protocols to enhance reaction efficiency and yield.

Question: My esterification reaction with (4-Bromophenoxy)acetyl chloride is resulting in a very low yield or failing completely. What is the primary cause and how can I fix it?

Answer:

Low reactivity in this specific acyl chloride is a common challenge stemming from a combination of electronic and steric factors. While acyl chlorides are generally potent acylating agents, the structure of (4-Bromophenoxy)acetyl chloride presents unique hurdles.[1][2]

-

Electronic Effects: The oxygen atom of the phenoxy group can donate lone-pair electron density to the carbonyl carbon via resonance. This donation reduces the carbonyl's electrophilicity, making it less susceptible to nucleophilic attack by the alcohol. This resonance effect often outweighs the inductive electron-withdrawing effect of the 4-bromo substituent, which would otherwise increase reactivity.

-

Steric Hindrance: The bulky (4-Bromophenoxy) group can physically impede the approach of the alcohol nucleophile, especially if the alcohol itself is sterically demanding (e.g., secondary or tertiary).[3]

To overcome these issues, a systematic optimization of catalysts, bases, and reaction conditions is necessary.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low-yield esterifications with this reagent.

Caption: Troubleshooting workflow for low-yield esterification.

Question: I am using triethylamine (Et₃N) as a base, but the reaction is slow and incomplete. What is a better choice?

Answer:

For sterically hindered or electronically deactivated acyl chlorides, a simple non-nucleophilic base like triethylamine or pyridine is often insufficient.[4][5] These bases primarily act as proton scavengers, neutralizing the HCl byproduct.[6][7] To actively accelerate the reaction, you need a nucleophilic catalyst.

4-(Dimethylamino)pyridine (DMAP) is the industry standard for this purpose.[8][9] DMAP functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, and it readily reacts with the alcohol. DMAP is regenerated in the process, allowing it to be used in catalytic amounts.

Optimized Catalyst and Base System

| Reagent | Role | Recommended Molar Eq. | Rationale |

| (4-Bromophenoxy)acetyl chloride | Electrophile | 1.0 | Limiting Reagent |

| Alcohol | Nucleophile | 1.1 - 1.5 | A slight excess can help drive the reaction. |

| Triethylamine (Et₃N) or DIPEA | HCl Scavenger | 1.5 - 2.0 | A non-nucleophilic base to neutralize the HCl byproduct without competing with the alcohol. |

| DMAP | Nucleophilic Catalyst | 0.05 - 0.2 | Catalyzes the reaction by forming a highly reactive intermediate.[10] |

Experimental Protocol: DMAP-Catalyzed Esterification

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes.

-

Acylation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of (4-Bromophenoxy)acetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-24 hours.

-

Monitoring: Track the consumption of the starting alcohol using Thin Layer Chromatography (TLC).[11] A typical eluent system is a mixture of hexane and ethyl acetate.

-

Work-up: Once the reaction is complete, quench by adding 1 M HCl (aq). Transfer to a separatory funnel, separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Question: My reaction is still sluggish even with DMAP, particularly with a secondary alcohol. What other parameters can I adjust?

Answer:

When dealing with a challenging substrate, further optimization of reaction conditions is crucial.

-

Solvent Choice: While DCM is a common choice, switching to a higher-boiling-point, non-protic solvent allows for increased reaction temperatures. Toluene or 1,2-dichloroethane (DCE) are excellent alternatives.

-

Temperature: Esterification is often slow at room temperature.[3] Heating the reaction (refluxing) can provide the necessary activation energy to overcome steric and electronic barriers. Typical temperatures range from 60-110 °C.[3]

-

Reaction Time: Highly hindered substrates may require extended reaction times, sometimes up to 48 hours. Continue to monitor by TLC until no further change is observed.

Recommended Solvents for Esterification

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Dichloromethane (DCM) | 40 | Polar Aprotic | Good for reactions at or below room temperature. |

| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Can coordinate with reagents; use freshly distilled. |

| Acetonitrile (MeCN) | 82 | Polar Aprotic | Good general-purpose solvent. |

| 1,2-Dichloroethane (DCE) | 84 | Polar Aprotic | Excellent for heating reactions. |

| Toluene | 111 | Nonpolar | Allows for higher temperatures; can be used with a Dean-Stark trap if trace water is a concern.[12] |

Frequently Asked Questions (FAQs)

Q1: How exactly do the electronic properties of the (4-Bromophenoxy) group reduce the reactivity of the acyl chloride?

The reactivity of an acyl chloride is determined by the partial positive charge (electrophilicity) on the carbonyl carbon.[13] The (4-Bromophenoxy) substituent creates a "push-pull" electronic scenario.

Caption: Factors influencing the reactivity of the acyl chloride.

-

Inductive Withdrawal: The electronegative bromine atom and the phenoxy oxygen pull electron density away from the carbonyl carbon through the sigma bonds. This effect increases electrophilicity.[14]

-

Resonance Donation: The lone pairs on the phenoxy oxygen can be delocalized into the aromatic ring and, more importantly, towards the carbonyl group. This donation of electron density decreases the electrophilicity of the carbonyl carbon, making it less reactive.[15]

In this molecule, the resonance donation from the oxygen is a significant factor that counteracts the inductive withdrawal, leading to a net decrease in reactivity compared to a simple alkyl or aryl acyl chloride.

Q2: Why is DMAP a better catalyst than pyridine for this reaction?

Pyridine acts as a standard base catalyst, but DMAP is a superior nucleophilic catalyst. The key difference lies in the intermediate they form with the acyl chloride.

Caption: Simplified catalytic cycle of DMAP in esterification.